Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine and a chlorine atom attached to the pyridine ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. One common method involves the reaction of 2-chloropyridine with bromine to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting 6-bromo-4-chloropyridine with methyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-chloropyridin-2-yl)acetate: Lacks the bromine atom, which may affect its reactivity and applications.
Methyl 2-(4-chloropyridin-2-yl)acetate: Lacks the bromine atom and has a different substitution pattern on the pyridine ring.
Methyl 2-(6-bromo-2-pyridyl)acetate: Similar structure but lacks the chlorine atom.
Uniqueness
This dual halogenation provides a versatile platform for further chemical modifications and functionalization .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(10)3-7(9)11-6/h2-3H,4H2,1H3 |
InChI Key |
PZSGKGXMTHIXQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.